What are the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4?
What are the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4. It includes available data, experimental protocols, and potential applications, particularly in the realm of protein analysis and drug development.
Core Properties
Ethyl 4-isocyanatobenzoate-d4 is a deuterated analog of Ethyl 4-isocyanatobenzoate, a reactive compound used in chemical synthesis. The incorporation of deuterium atoms provides a valuable tool for isotopic labeling studies, particularly in mass spectrometry-based applications.
Physical and Chemical Properties
Quantitative data for Ethyl 4-isocyanatobenzoate-d4 is limited. The following table summarizes the available information. For comparative purposes, a table with the properties of the non-deuterated analog, Ethyl 4-isocyanatobenzoate, is also provided. The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.
Table 1: Properties of Ethyl 4-isocyanatobenzoate-d4
| Property | Value | Source |
| CAS Number | 1219802-91-1 | MedChemExpress |
| Molecular Formula | C₁₀H₅D₄NO₃ | MedChemExpress |
| Molecular Weight | 195.21 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (GC) | MedChemExpress |
| Isotopic Enrichment | ≥99.7% | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Table 2: Properties of Ethyl 4-isocyanatobenzoate (Non-deuterated)
| Property | Value | Source |
| CAS Number | 30806-83-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₉NO₃ | Sigma-Aldrich |
| Molecular Weight | 191.18 g/mol | Sigma-Aldrich |
| Melting Point | 27-29 °C | Sigma-Aldrich |
| Boiling Point | 118-119 °C at 0.8 mmHg | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Chemical Reactivity and Stability
The isocyanate group (-N=C=O) is highly electrophilic and will react with nucleophiles. The primary reactivity of Ethyl 4-isocyanatobenzoate-d4 involves the reaction of the isocyanate moiety with primary and secondary amines to form stable urea derivatives. It can also react with alcohols to form carbamates and with water to hydrolyze, eventually forming an unstable carbamic acid which decomposes to the corresponding amine (Ethyl 4-aminobenzoate-d4) and carbon dioxide.
The compound is stable under recommended storage conditions, in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, strong bases, alcohols, and amines.
Experimental Protocols
Synthesis of Ethyl 4-isocyanatobenzoate-d4
The synthesis of Ethyl 4-isocyanatobenzoate-d4 can be envisioned as a two-step process starting from a deuterated precursor.
Step 1: Synthesis of Ethyl 4-aminobenzoate-d4
The precursor, Ethyl 4-aminobenzoate-d4, can be synthesized via the reduction of Ethyl 4-nitrobenzoate-d4. A general procedure for the reduction of a nitroaromatic compound is the use of a reducing agent like tin(II) chloride or catalytic hydrogenation. A plausible method for the deuteration of the aromatic ring of a related compound, p-aminobenzoic acid, involves H/D exchange in D₂O with a palladium catalyst.[1]
Step 2: Conversion to Ethyl 4-isocyanatobenzoate-d4
The conversion of the amino group to an isocyanate group can be achieved through phosgenation or by using a phosgene equivalent like triphosgene.
Representative Protocol:
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Materials: Ethyl 4-aminobenzoate-d4, triphosgene, an inert solvent (e.g., anhydrous toluene or dichloromethane), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 4-aminobenzoate-d4 in the anhydrous solvent.
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Add the non-nucleophilic base to the solution.
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Prepare a solution of triphosgene (approximately 0.33-0.40 molar equivalents to the amine) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch around 2250-2275 cm⁻¹).
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After completion, cool the reaction mixture and filter to remove the hydrochloride salt of the base.
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The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or chromatography to yield Ethyl 4-isocyanatobenzoate-d4.
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Caution: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Analysis of Ethyl 4-isocyanatobenzoate-d4
The purity and identity of Ethyl 4-isocyanatobenzoate-d4 can be assessed using several analytical techniques.
High-Performance Liquid Chromatography (HPLC):
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Principle: HPLC is a suitable method for assessing the purity of the compound. Due to the reactivity of the isocyanate group, derivatization is often employed for quantitative analysis in complex matrices. For purity assessment of the neat compound, a non-protic mobile phase is recommended.
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Representative HPLC Conditions: [2]
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Column: C18 reverse-phase column (e.g., Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles).[2]
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Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., [A] 0.05% formic acid in 5:95 acetonitrile:water; [B] 0.05% formic acid in 95:5 acetonitrile:water).[2]
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Gradient: A suitable gradient to elute the compound (e.g., 50% to 90% B over 1 minute).[2]
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Flow Rate: 0.5 mL/min.[2]
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Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or mass spectrometry (MS).[2]
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Gas Chromatography (GC):
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The Certificate of Analysis for a commercial sample of Ethyl 4-isocyanatobenzoate-d4 indicates that GC was used to determine its purity. A high-temperature, non-polar capillary column would be suitable for this analysis.
Spectroscopic Methods:
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group should be observed around 2250-2275 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the signals for the ethyl group, while the absence of signals in the aromatic region would confirm the deuteration. ¹³C NMR would show the characteristic signal for the isocyanate carbon.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the deuterated compound should be observed, confirming its identity and isotopic enrichment.
Applications in Research and Drug Development
The primary utility of Ethyl 4-isocyanatobenzoate-d4 lies in its application as a labeling agent for biomolecules, particularly proteins. The deuterated phenyl group serves as a stable isotope label for quantitative mass spectrometry.
Protein Labeling and Quantitative Proteomics
Isocyanates react readily with the primary amino groups of proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable urea linkages.[3] This reaction can be used to introduce a tag for various analytical purposes.
The use of d0- and d5-phenyl isocyanate has been demonstrated for the N-terminal labeling of peptides for relative quantification in LC-MS/MS analyses.[3] Ethyl 4-isocyanatobenzoate-d4 can be used in a similar manner, where the d4-benzoyl group acts as the isotopic tag.
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